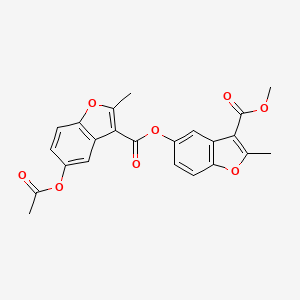

![molecular formula C22H18ClN5O B2361826 1-({4-[5-(Pyrrolidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]phenyl}sulfonyl)azepane CAS No. 1251551-86-6](/img/structure/B2361826.png)

1-({4-[5-(Pyrrolidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]phenyl}sulfonyl)azepane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

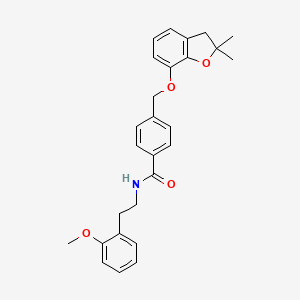

The compound contains several functional groups including a pyrrolidin-1-ylcarbonyl group, a 1,2,4-oxadiazol ring, and a phenylsulfonyl group attached to an azepane ring . These groups are common in medicinal chemistry and are often found in biologically active compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidin-1-ylcarbonyl group, the 1,2,4-oxadiazol ring, and the phenylsulfonyl group in separate steps, followed by their attachment to the azepane ring . The exact synthetic route would depend on the specific reactions used to form these groups .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the azepane ring. The pyrrolidin-1-ylcarbonyl and 1,2,4-oxadiazol groups would likely contribute to the compound’s polarity, while the phenylsulfonyl group would likely contribute to its aromaticity .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the reactivity of its functional groups. For example, the pyrrolidin-1-ylcarbonyl group might undergo reactions involving the carbonyl group, while the 1,2,4-oxadiazol ring might undergo reactions involving the nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, while its stability would be affected by the presence of the 1,2,4-oxadiazol ring .Applications De Recherche Scientifique

Anticancer Potential

Compounds with 1,3,4-oxadiazole and tetrahydropyridine (THP) structures, like 1-({4-[5-(Pyrrolidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]phenyl}sulfonyl)azepane, have been studied for their potential anticancer activities. These compounds have demonstrated moderate cytotoxicity against breast cancer cell lines, indicating their potential in cancer research and treatment (Redda & Gangapuram, 2007).

Molecular Target Identification

In the field of medicinal chemistry, the structural characteristics of such compounds have been critical in discovering new drug candidates. For instance, phenyl (3-phenylpyrrolidin-3-yl)sulfones, which share some structural similarities with the chemical , have been identified as selective RORγt inverse agonists. These findings aid in understanding molecular targets and designing drugs with fewer side effects (Duan et al., 2019).

Synthesis and Reactivity Studies

The reactivity of 1,3,4-oxadiazoles and related compounds has been a subject of extensive research. Studies on the synthesis of new modified aza heterocycles, including those based on 1,2,4-oxadiazoles, help in understanding the chemical properties and potential applications of these compounds (Tyrkov, 2006). Additionally, the synthesis and characterization of novel derivatives like 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfide have contributed to expanding the knowledge in this area (Khalid et al., 2016).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

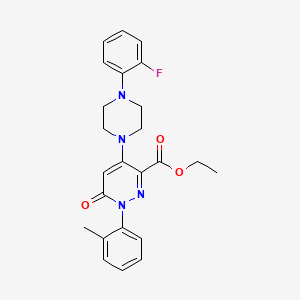

1-(2-chlorophenyl)-N-[(2-methylphenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN5O/c1-15-6-2-3-7-17(15)14-25-22(29)20-21(16-10-12-24-13-11-16)28(27-26-20)19-9-5-4-8-18(19)23/h2-13H,14H2,1H3,(H,25,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHLLRYBRKLDIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CC=NC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-({4-[5-(Pyrrolidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]phenyl}sulfonyl)azepane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Isopropylphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2361743.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2361744.png)

![N-(2,4-dimethylphenyl)-2-((2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2361752.png)

![3-[(3,5-Dimethylphenyl)methyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B2361754.png)

![3-(3-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-6-phenylpyridazine](/img/structure/B2361758.png)

![Methyl 4-((9-(2-methoxybenzyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2361759.png)

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(naphthalen-2-yloxy)ethan-1-one](/img/structure/B2361761.png)

![2-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzamide](/img/structure/B2361762.png)

![N1-(4-methoxybenzyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2361764.png)